molecular formula C11H13N3O2 B12369242 N-(2-oxo-1,3-diazinan-4-yl)benzamide

N-(2-oxo-1,3-diazinan-4-yl)benzamide

Cat. No.: B12369242
M. Wt: 219.24 g/mol
InChI Key: CWPZAQPLTBVAHZ-UHFFFAOYSA-N
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Description

N-(2-oxo-1,3-diazinan-4-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a diazinanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-1,3-diazinan-4-yl)benzamide typically involves the reaction of benzoyl chloride with 2-oxo-1,3-diazinane in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(2-oxo-1,3-diazinan-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted benzamides with various functional groups attached to the benzamide moiety.

Scientific Research Applications

N-(2-oxo-1,3-diazinan-4-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-oxo-1,3-diazinan-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

  • N-(4-oxo-1,3-benzothiazin-2-yl)benzamide
  • N-(1,3,4-oxadiazol-2-yl)benzamide
  • N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)benzamide

Comparison: N-(2-oxo-1,3-diazinan-4-yl)benzamide is unique due to its specific diazinanone ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

N-(2-oxo-1,3-diazinan-4-yl)benzamide

InChI

InChI=1S/C11H13N3O2/c15-10(8-4-2-1-3-5-8)13-9-6-7-12-11(16)14-9/h1-5,9H,6-7H2,(H,13,15)(H2,12,14,16)

InChI Key

CWPZAQPLTBVAHZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)NC1NC(=O)C2=CC=CC=C2

Origin of Product

United States

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